N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide
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Overview
Description
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The imidazo[1,2-a]pyridine moiety is a fused bicyclic system that is known for its significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-a]pyridine core. This can be achieved through a copper(I)-catalyzed aerobic oxidative coupling reaction . The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further functionalization to introduce the benzamide and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving imidazo[1,2-a]pyridine derivatives.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects that contribute to its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine core but lack the imidazo[1,2-a] ring, resulting in different biological activities and chemical properties.
Imidazo[1,2-a]pyridines: Compounds with similar imidazo[1,2-a]pyridine cores but different substituents, which can lead to variations in their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-20-12-8-11-19(22(20)29-2)23(27)26(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-25(18)21/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRLPCNDJQNJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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